N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline
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Overview
Description
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazone linkage, which is a functional group known for its versatility in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline typically involves the condensation of aniline derivatives with appropriate hydrazine compounds. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Mild heating around 60-80°C
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Purification: Recrystallization or chromatography to obtain pure product
Quality Control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic aromatic substitution reactions with halogens or nitro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of quinones or other oxidized derivatives
Reduction: Formation of amines or hydrazines
Substitution: Formation of halogenated or nitro-substituted derivatives
Scientific Research Applications
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt cellular processes. The hydrazone linkage allows it to act as a versatile ligand, binding to various molecular targets and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity
Aniline: A basic aromatic amine used in various chemical syntheses
Hydrazones: A class of compounds with similar structural features and reactivity
Uniqueness
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
2861-48-5 |
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Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline |
InChI |
InChI=1S/C16H18N4/c1-13(17-19-15-9-5-3-6-10-15)14(2)18-20-16-11-7-4-8-12-16/h3-12,19-20H,1-2H3/b17-13-,18-14+ |
InChI Key |
NZSWAHHZVCLNEC-SIJTWYJSSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=N\NC2=CC=CC=C2)/C |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=NNC2=CC=CC=C2)C |
Origin of Product |
United States |
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